molecular formula C24H24N4O5 B10830227 N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide

N-(N-(3-Benzamidophenyl)carbamimidoyl)-3,4,5-trimethoxybenzamide

Cat. No.: B10830227
M. Wt: 448.5 g/mol
InChI Key: CIWMWTKJZQOXBC-UHFFFAOYSA-N
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Description

MRT-14 is a potent antagonist of the Smoothened receptor, a key component in the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration. MRT-14 has shown significant potential in research related to various cancers linked to abnormal Hedgehog signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: MRT-14 is synthesized through a series of chemical reactions involving acylurea compounds. The synthesis typically involves the reaction of 3-benzamidophenylcarbamoyl with 3,4,5-trimethoxybenzamide under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of MRT-14 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: MRT-14 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of MRT-14 with modified functional groups .

Scientific Research Applications

MRT-14 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.

    Biology: Helps in understanding the molecular mechanisms of cell signaling and development.

    Medicine: Investigated for its potential in treating cancers associated with abnormal Hedgehog signaling, such as basal cell carcinoma and medulloblastoma.

    Industry: Utilized in the development of new therapeutic agents targeting the Hedgehog pathway

Mechanism of Action

MRT-14 exerts its effects by binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for cell proliferation and differentiation. By blocking this pathway, MRT-14 can prevent the growth and spread of cancer cells. The molecular targets involved include the Smoothened receptor and downstream transcription factors such as Gli1-3 .

Comparison with Similar Compounds

Uniqueness of MRT-14: MRT-14 stands out due to its high potency and selectivity for the Smoothened receptor. It has shown a four-fold improvement in activity compared to its parent compound, MRT-10, and is more effective than cyclopamine in inhibiting Hedgehog signaling .

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[N'-(3-benzamidophenyl)carbamimidoyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N4O5/c1-31-19-12-16(13-20(32-2)21(19)33-3)23(30)28-24(25)27-18-11-7-10-17(14-18)26-22(29)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,26,29)(H3,25,27,28,30)

InChI Key

CIWMWTKJZQOXBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)N

Origin of Product

United States

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